3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Polyamine Derivatives : A related compound, N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide, has been used in the synthesis of natural or unnatural polyamine derivatives. This process involves forming two-dimensional networks through intermolecular hydrogen bonds (Linden & Bienz, 1999).
Photochemical Decomposition Studies : Studies on sulfamethoxazole, a compound structurally similar to 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide, revealed its photolability and the formation of various photoproducts. This research is vital for understanding the environmental impact and degradation pathways of such compounds (Zhou & Moore, 1994).
Catalytic Oxidation Processes : N-(Arylseleno)-4-chlorobenzenesulfonamide has been used in the catalytic oxidation of alcohols to carbonyl compounds, showcasing the compound's potential in synthetic organic chemistry (Onami, Ikeda, & Woodard, 1996).
Medicinal Chemistry and Drug Development
Alzheimer's Disease and Type-2 Diabetes Treatment : A study synthesized new derivatives of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. These compounds exhibited moderate inhibitory potential against specific enzymes (Abbasi et al., 2019).
Antitumor Activity : Compounds related to 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide, such as 3-amino-2-(2-alkylthio-4-chlorobenzenesulfonyl)guanidines, have shown promising antitumor activities in vitro, indicating potential applications in cancer treatment (Sławiński & Gdaniec, 2005).
Enzyme Inhibition for Tumor Management : Aromatic benzenesulfonamides incorporating triazine moieties have been found to inhibit certain carbonic anhydrase isozymes, important for managing hypoxic tumors (Garaj et al., 2005).
Material Science and Photochemical Applications
Photochromic Materials : Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrate significant photochromic properties. This research is relevant to the development of advanced materials with light-responsive characteristics (Ortyl, Janik, & Kucharski, 2002).
Photodynamic Therapy for Cancer : New zinc phthalocyanine derivatives with high singlet oxygen quantum yields have been synthesized. These derivatives, substituted with new benzenesulfonamide groups, are potent for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, etc.
properties
IUPAC Name |
3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-3-7(2)13-16(14,15)8-4-5-9(11)10(12)6-8/h4-7,13H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIKAHYRFKDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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